molecular formula C11H16N2O B174992 3-Methyl-4-morpholinoaniline CAS No. 112900-82-0

3-Methyl-4-morpholinoaniline

Cat. No.: B174992
CAS No.: 112900-82-0
M. Wt: 192.26 g/mol
InChI Key: KNOTXXUXSBIPQW-UHFFFAOYSA-N
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Description

3-Methyl-4-morpholinoaniline is an organic compound with the molecular formula C11H16N2O It is a derivative of aniline, where the aniline ring is substituted with a methyl group at the third position and a morpholine ring at the fourth position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Methyl-4-morpholinoaniline typically involves the reaction of 3-methyl aniline with morpholine. One common method is the nucleophilic aromatic substitution reaction, where morpholine displaces a leaving group on the aromatic ring of 3-methyl aniline. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent like ethanol or tetrahydrofuran. The reaction mixture is heated to facilitate the substitution process.

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. The product is typically purified through recrystallization or distillation to remove any impurities.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding quinone derivatives. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: The compound can be reduced to form amine derivatives using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: It can participate in electrophilic aromatic substitution reactions, where the aromatic ring undergoes substitution with various electrophiles, such as halogens or nitro groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens (chlorine, bromine) in the presence of a Lewis acid catalyst like aluminum chloride.

Major Products:

    Oxidation: Quinone derivatives.

    Reduction: Amine derivatives.

    Substitution: Halogenated or nitro-substituted aniline derivatives.

Scientific Research Applications

3-Methyl-4-morpholinoaniline has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including dyes and pigments.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: It is used in the production of polymers and other materials with specific properties.

Comparison with Similar Compounds

    3-Fluoro-4-morpholinoaniline: This compound has a fluorine atom instead of a methyl group at the third position.

    4-Morpholinoaniline: Lacks the methyl group at the third position.

Uniqueness: 3-Methyl-4-morpholinoaniline is unique due to the presence of both a methyl group and a morpholine ring, which confer distinct chemical reactivity and potential biological activities. Its specific substitution pattern allows for unique interactions in chemical and biological systems, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

3-methyl-4-morpholin-4-ylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O/c1-9-8-10(12)2-3-11(9)13-4-6-14-7-5-13/h2-3,8H,4-7,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNOTXXUXSBIPQW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)N)N2CCOCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70442392
Record name 3-Methyl-4-morpholinoaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70442392
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

112900-82-0
Record name 3-Methyl-4-morpholinoaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70442392
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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